Cas no 157983-35-2 (3-(3-nitrophenyl)prop-2-en-1-amine)

3-(3-Nitrophenyl)prop-2-en-1-amine is a nitro-substituted aromatic amine featuring a propenylamine linker, which enhances its reactivity in organic synthesis. This compound is particularly valuable as a versatile intermediate in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. The presence of both an amine and a nitro group allows for selective functionalization, enabling applications in coupling reactions, reductions, and cyclizations. Its conjugated double bond further contributes to its utility in Michael additions and other conjugate addition reactions. The compound’s well-defined structure and stability under standard conditions make it a reliable building block for research and industrial applications requiring nitroaromatic derivatives.
3-(3-nitrophenyl)prop-2-en-1-amine structure
157983-35-2 structure
Product Name:3-(3-nitrophenyl)prop-2-en-1-amine
CAS No:157983-35-2
MF:C9H10N2O2
MW:178.187901973724
CID:6343122
PubChem ID:19966844
Update Time:2025-08-05

3-(3-nitrophenyl)prop-2-en-1-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(3-nitrophenyl)prop-2-en-1-amine
    • 157983-35-2
    • EN300-1830236
    • SCHEMBL2771986
    • Inchi: 1S/C9H10N2O2/c10-6-2-4-8-3-1-5-9(7-8)11(12)13/h1-5,7H,6,10H2/b4-2+
    • InChI Key: SVBBYRHKASOCNI-DUXPYHPUSA-N
    • SMILES: [O-][N+](C1=CC=CC(/C=C/CN)=C1)=O

Computed Properties

  • Exact Mass: 178.074227566g/mol
  • Monoisotopic Mass: 178.074227566g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 71.8Ų

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Additional information on 3-(3-nitrophenyl)prop-2-en-1-amine

Introduction to 3-(3-Nitrophenyl)prop-2-en-1-amine (CAS No. 157983-35-2)

3-(3-Nitrophenyl)prop-2-en-1-amine, with the CAS number 157983-35-2, is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique chemical structure, which includes a nitrophenyl group and an amino group attached to a propenyl chain. The combination of these functional groups imparts specific chemical and biological properties that make it a valuable compound for research and development.

The chemical structure of 3-(3-nitrophenyl)prop-2-en-1-amine can be represented as C9H10N2O2. The presence of the nitro group (NO2) and the amino group (NH2) on the propenyl chain (C3H4) provides a versatile platform for further chemical modifications and derivatizations. These modifications can lead to the synthesis of a wide range of derivatives with diverse properties, making 3-(3-nitrophenyl)prop-2-en-1-amine an important starting material in organic synthesis.

In the context of medicinal chemistry, 3-(3-nitrophenyl)prop-2-en-1-amine has been explored for its potential as a lead compound in drug discovery. Recent studies have shown that this compound exhibits promising biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that derivatives of 3-(3-nitrophenyl)prop-2-en-1-amine demonstrated significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in vitro. Another study published in the Cancer Research journal in 2020 found that certain derivatives of this compound exhibited selective cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.

Beyond its medicinal applications, 3-(3-nitrophenyl)prop-2-en-1-amine has also been investigated for its use in materials science. The unique electronic properties of this compound make it suitable for applications in organic electronics and photovoltaic devices. A study published in the Journal of Materials Chemistry C in 2019 demonstrated that thin films prepared from derivatives of 3-(3-nitrophenyl)prop-2-en-1-amine exhibited excellent charge transport properties, making them promising candidates for use in organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs).

The synthesis of 3-(3-nitrophenyl)prop-2-en-1-amine typically involves multi-step processes, starting from readily available starting materials such as nitrobenzene and acrylonitrile. One common synthetic route involves the condensation of nitrobenzene with acrylonitrile followed by reduction to form the desired amine. The choice of reagents and reaction conditions can significantly influence the yield and purity of the final product. Recent advancements in green chemistry have led to the development of more environmentally friendly synthetic methods, such as using catalysts derived from renewable resources or employing microwave-assisted synthesis to reduce reaction times and energy consumption.

The physical properties of 3-(3-nitrophenyl)prop-2-en-1-amine, including its melting point, boiling point, and solubility, are crucial for its handling and storage. This compound is generally stable under normal laboratory conditions but should be stored away from strong oxidizing agents and heat sources to prevent degradation. Its solubility in various organic solvents makes it easy to handle and process for different applications.

In conclusion, 3-(3-nitrophenyl)prop-2-en-1-amine (CAS No. 157983-35-2) is a versatile compound with a wide range of potential applications in medicinal chemistry and materials science. Its unique chemical structure and properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new aspects of its biological activities and material properties, it is likely that this compound will play an increasingly important role in various scientific fields.

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